![molecular formula C36H31N B14258613 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline CAS No. 488798-68-1](/img/structure/B14258613.png)
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system of double bonds and aromatic rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps are as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base such as sodium hydride (NaH) to form the ylide.
Wittig Reaction: The ylide reacts with 4-methylbenzaldehyde to form the desired alkene.
Hydrochloric Acid Elimination: The intermediate product undergoes elimination in the presence of hydrochloric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst such as FeBr3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, interact with enzymes, and modulate biological pathways. Its aromatic rings and double bonds allow it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Known for its use in organic and organometallic synthesis.
1,4-Di-p-tolylbuta-1,3-diyne: Another compound with a similar butadiyne structure.
Uniqueness
4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline stands out due to its specific combination of aromatic rings and conjugated double bonds, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents .
Properties
CAS No. |
488798-68-1 |
|---|---|
Molecular Formula |
C36H31N |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-[4,4-bis(4-methylphenyl)buta-1,3-dienyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-31(23-17-28)36(32-24-18-29(2)19-25-32)15-9-10-30-20-26-35(27-21-30)37(33-11-5-3-6-12-33)34-13-7-4-8-14-34/h3-27H,1-2H3 |
InChI Key |
QLBSGYPUYDTZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


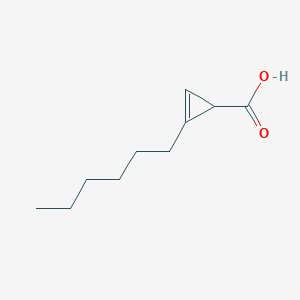
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
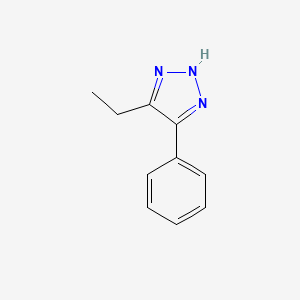
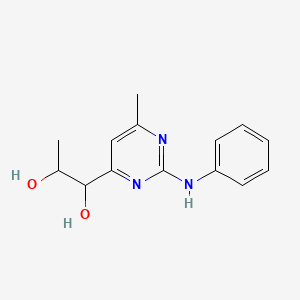
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)


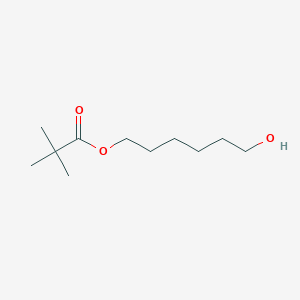
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
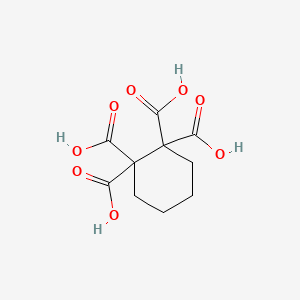
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
